- Homochiral MOF as Circular Dichroism Sensor for Enantioselective Recognition on Nature and Chirality of Unmodified Amino Acids, ACS Applied Materials & Interfaces, 2017, 9(24), 20991-20999
Cas no 96894-64-3 ((1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid)
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2R)-
- (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid
- (1R,2R)-2-methoxycarbonylcyclohexane-1-carboxylic acid
- 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R-trans)-
- 1,2-CYCLOHEXANEDICARBOXYLIC ACID,1-METHYL ESTER,(1R,2R)
- 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R,2R)- (9CI)
- 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R-trans)- (ZCI)
- 1-Methyl (1R,2R)-1,2-cyclohexanedicarboxylate (ACI)
- (1R,2R)-1,2-Cyclohexanedicarboxylic acid monomethyl ester
- (1R,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
- E77624
- SCHEMBL2952999
- CS-0094673
- (1R,2R)-cyclohexane 1,2-dicarboxylic acid mono-methyl ester
- BOVPVRGRPPYECC-RNFRBKRXSA-N
- (1R, 2R)-cyclohexane 1,2-dicarboxylic acid mono-methyl ester
- AKOS016842510
- 96894-64-3
- trans-2-(Methoxycarbonyl)cyclohexanecarboxylic Acid
- 2484-60-8
- trans-2-Carbomethoxycyclohexane-1-carboxyic acid
- DB-353225
- MFCD18071078
- TRANS-2-CARBOMETHOXYCYCLOHEXANE-1-CARBOXYLIC ACID
- Racemic trans 2-(methoxycarbonyl)cyclohexanecarboxylic acid
- trans-2-Carbomethoxycyclohexane-1-carboxyicacid
- STR09867
- rel-(1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
- (1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
- DTXSID10706006
-
- MDL: MFCD18071078
- Inchi: 1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7-/m1/s1
- InChI Key: BOVPVRGRPPYECC-RNFRBKRXSA-N
- SMILES: C([C@@H]1CCCC[C@H]1C(=O)O)(=O)OC
Computed Properties
- Exact Mass: 186.08900
- Monoisotopic Mass: 186.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- Density: 1.191
- Boiling Point: 303 ºC
- Flash Point: 118 ºC
- PSA: 63.60000
- LogP: 1.05040
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR307142-500mg |
(1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid |
96894-64-3 | 500mg |
£185.00 | 2023-09-02 | ||
| Apollo Scientific | OR307142-1g |
(1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid |
96894-64-3 | 1g |
£295.00 | 2023-09-02 | ||
| TRC | R244075-100mg |
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid |
96894-64-3 | 100mg |
$ 125.00 | 2022-06-03 | ||
| TRC | R244075-250mg |
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid |
96894-64-3 | 250mg |
$ 260.00 | 2022-06-03 | ||
| TRC | R244075-500mg |
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid |
96894-64-3 | 500mg |
$ 415.00 | 2022-06-03 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0709-1g |
(1R,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid |
96894-64-3 | 97% | 1g |
15943.2CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0709-5g |
(1R,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid |
96894-64-3 | 97% | 5g |
58345.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0709-500mg |
(1R,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid |
96894-64-3 | 97% | 500mg |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0709-250mg |
(1R,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid |
96894-64-3 | 97% | 250mg |
4655.75CNY | 2021-05-07 | |
| Ambeed | A335606-5g |
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid |
96894-64-3 | 95% | 5g |
$20.0 | 2024-04-15 |
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Production Method 2
- Total Synthesis of the Unusual Marine Alkaloid (-)-Papuamine Utilizing a Novel Imino Ene Reaction, Journal of the American Chemical Society, 1995, 117(44), 10905-13
Production Method 3
- Total Synthesis of Papuamine via a Stereospecific Intramolecular Imino Ene Reaction of an Allenylsilane, Journal of the American Chemical Society, 1994, 116(21), 9789-90
Production Method 4
1.2 Reagents: Sodium methoxide
- A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects, Organic Process Research & Development, 2018, 22(5), 618-624
Production Method 5
- Chiral synthons by ester hydrolysis catalyzed by pig liver esterase, Organic Reactions (Hoboken, 1989, (1989),
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid Raw materials
- 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-
- (1R,2R)1,2-Cyclohexanedicarboxylic Acid 1,2-Dimethyl Ester
- (3aR,7aS)-rel-Hexahydro-1,3-isobenzofurandione
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid Preparation Products
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid Suppliers
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic Acid: A Comprehensive Overview
The compound with CAS No. 96894-64-3, commonly referred to as (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable substrate for various applications in drug discovery, material science, and biotechnology. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its properties and potential uses.
The molecular structure of (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid consists of a cyclohexane ring with two substituents: a methoxycarbonyl group at the 2-position and a carboxylic acid group at the 1-position. The stereochemistry of the molecule is defined by the R configuration at both the 1st and 2nd positions. This arrangement imparts specific physicochemical properties, including solubility, acidity, and reactivity, which are critical for its functional applications.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. For instance, researchers have explored its role as a precursor in the synthesis of bioactive molecules, such as peptide analogs and inhibitors of enzymatic pathways. The ability to control stereochemistry during synthesis has been a focal point in optimizing its use in drug development.
In terms of synthesis, several methods have been reported for the preparation of (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid. These include asymmetric catalysis, resolution of racemic mixtures, and enantioselective oxidation reactions. The choice of synthetic pathway depends on factors such as scalability, cost-effectiveness, and the desired enantiomeric excess. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and selectivity of these processes.
The application of this compound extends beyond traditional chemical synthesis. It has been utilized as a building block in the construction of complex natural products and as an intermediate in the development of novel materials with tailored properties. For example, its ability to form stable amide bonds has made it a valuable component in peptide-based drug delivery systems.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide detailed insights into its molecular configuration and help ensure compliance with quality standards in pharmaceutical and industrial applications.
In conclusion, (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique stereochemical features and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in chemistry and related fields. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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